molecular formula C8H5FN2O2 B8738184 7-Fluoro-1H-benzo[d]imidazole-5-carboxylic acid

7-Fluoro-1H-benzo[d]imidazole-5-carboxylic acid

Cat. No.: B8738184
M. Wt: 180.14 g/mol
InChI Key: IJCHUDLLLWVJBY-UHFFFAOYSA-N
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Description

7-Fluoro-1H-benzo[d]imidazole-5-carboxylic acid is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of a fluorine atom at the 4-position and a carboxylic acid group at the 6-position makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1H-benzo[d]imidazole-5-carboxylic acid typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles.

Industrial Production Methods

Industrial production methods for this compound are generally based on scalable chemical synthesis techniques. These methods often involve the use of readily available starting materials and catalysts to ensure high yield and purity. The process is optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1H-benzo[d]imidazole-5-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorine atom at the 4-position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazoles.

Scientific Research Applications

7-Fluoro-1H-benzo[d]imidazole-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may block signal transduction pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-1H-benzo[d]imidazole-5-carboxylic acid is unique due to the presence of the fluorine atom and carboxylic acid group, which confer specific chemical and biological properties. These functional groups make it a versatile compound for various applications, distinguishing it from other similar imidazole derivatives.

Properties

Molecular Formula

C8H5FN2O2

Molecular Weight

180.14 g/mol

IUPAC Name

7-fluoro-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C8H5FN2O2/c9-5-1-4(8(12)13)2-6-7(5)11-3-10-6/h1-3H,(H,10,11)(H,12,13)

InChI Key

IJCHUDLLLWVJBY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 2.5-5 mL microwave tube, was added 6-bromo-4-fluoro-1H-benzo[d]imidazole (160 mg, 0.744 mmol) suspended in de-gassed 1,4 dioxane (1.5 mL). To this was added trans-di(u-acetato)bis[o-(di-o-tolylphosphino)benzyl]di-palladium (II) (26 mg, 0.043 mmol) and molybdenum hexacarbonyl (100 mg, 0.38 mmol), along with sodium carbonate (237 mg, 2.23 mmol) dissolved in de-gassed water (2 mL). The mixture was stirred for 20 seconds and then heated at 155° C. in the microwave for 10 minutes, keeping the pressure under 16 bar. The vessel was vented before handling and left to stand overnight at room temperature. Water (2 mL) and ethyl acetate (3 mL) were added to the reaction, and then the mixture was filtered through Celite®. The filtrate was partitioned with ethyl acetate and separated. The aqueous fraction was washed with ethyl acetate once more and the combined organic layers were set aside. Another portion of water (5 mL) was added to the aqueous layer and acidified with 0.5 M HCl to pH 3; a brown precipitate was formed. The mixture was allowed to stand in the refrigerator at 4° C. for 1 hour. The mixture was filtered and washed with water to give 4-fluoro-1H-benzo[d]imidazole-6-carboxylic acid as a grey solid, (63% yield). 1H NMR (500 MHz, DMSO-d6) □ ppm 12.99 (br. s., 1H) 8.47 (s, 1H) 8.02 (s, 1H) 7.52 (d, J=11.71 Hz, 1H).
Quantity
160 mg
Type
reactant
Reaction Step One
[Compound]
Name
trans-di(u-acetato)bis[o-(di-o-tolylphosphino)benzyl]di-palladium (II)
Quantity
26 mg
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Two
Quantity
237 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
1.5 mL
Type
solvent
Reaction Step Four
Quantity
3 mL
Type
reactant
Reaction Step Five
Name
Quantity
2 mL
Type
solvent
Reaction Step Five

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